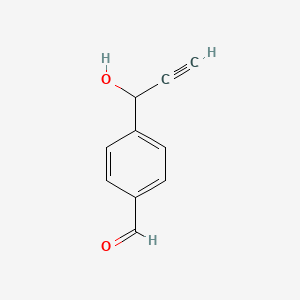
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H8O2 and a molecular weight of 160.16 g/mol It is an aromatic aldehyde with a hydroxyl group and a propynyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde typically involves the reaction of propargyl alcohol with benzaldehyde under specific conditions. One common method is the use of a base-catalyzed reaction, where propargyl alcohol is deprotonated to form an alkoxide ion, which then reacts with benzaldehyde to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(1-Oxoprop-2-yn-1-yl)benzaldehyde.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 4-(1-Hydroxyprop-2-yn-1-yl)benzyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: 4-(1-Oxoprop-2-yn-1-yl)benzaldehyde.
Reduction: 4-(1-Hydroxyprop-2-yn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of enzyme activity or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
4-(1-Hydroxyprop-2-yn-1-yl)benzaldehyde can be compared with other similar compounds, such as:
Benzaldehyde: Lacks the hydroxyl and propynyl groups, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Contains a hydroxyl group but lacks the propynyl group, resulting in different reactivity and applications.
4-(1-Hydroxyprop-2-yn-1-yl)benzoic acid: Contains a carboxyl group instead of an aldehyde group, leading to different chemical properties and uses.
Eigenschaften
CAS-Nummer |
277752-98-4 |
|---|---|
Molekularformel |
C10H8O2 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-(1-hydroxyprop-2-ynyl)benzaldehyde |
InChI |
InChI=1S/C10H8O2/c1-2-10(12)9-5-3-8(7-11)4-6-9/h1,3-7,10,12H |
InChI-Schlüssel |
NMMBVNXSEIEVPD-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=CC=C(C=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


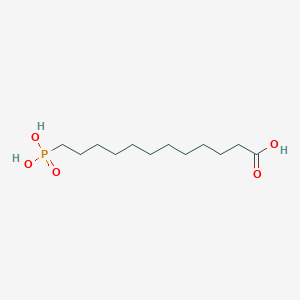
![N~1~-Ethyl-N~1~-[(1S)-1-(2-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12575022.png)
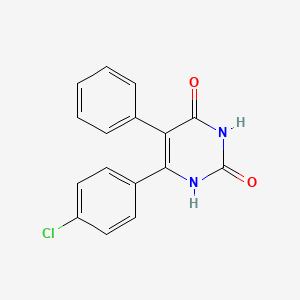

![1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}](/img/structure/B12575040.png)
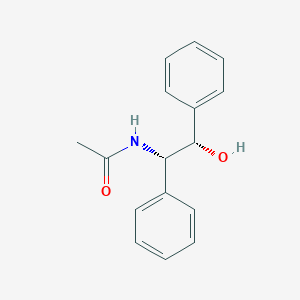

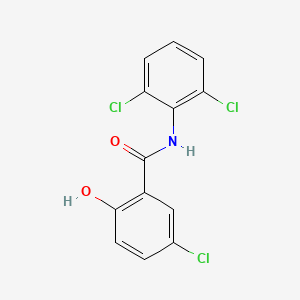
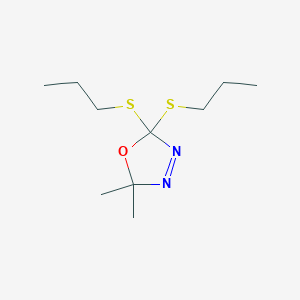
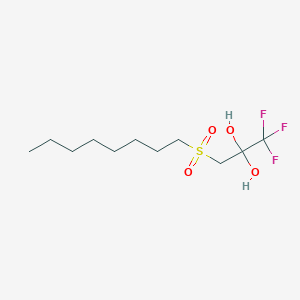
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
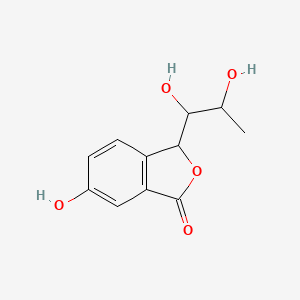
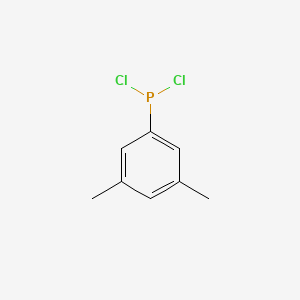
![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)
